methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate
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Description
Methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate is a useful research compound. Its molecular formula is C18H18N2O7S2 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.05554326 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that many functional groups attached to the ring structure of similar compounds are responsible for their activity .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to have a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biological Activity
Methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores the synthesis, characterization, and biological evaluation of this compound alongside relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiazolidine derivatives with benzenesulfonamides. Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies: A study evaluated various thiazolidine derivatives against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 625 µg/ml to >5000 µg/ml for different compounds tested .
- Case Study: One specific derivative was found to show higher antibacterial potency than ampicillin against resistant strains such as MRSA. The study highlighted that compounds with a thiazolidine structure often demonstrate enhanced activity due to their ability to inhibit bacterial cell wall synthesis .
Antiviral Activity
The antiviral potential of thiazolidine derivatives has also been explored:
- HIV Studies: Certain thiazolidine analogs were tested for anti-HIV activity with IC50 values indicating effectiveness in inhibiting viral replication. For example, one compound showed an IC50 value of 12.1 µM against HIV strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall biosynthesis or viral replication processes.
- Kinase Inhibition: Inhibitory effects on specific kinases have been predicted through computational studies, suggesting that these compounds may interfere with cellular signaling pathways critical for pathogen survival .
Research Findings Summary
Study Focus | Findings |
---|---|
Antibacterial Activity | MIC values ranging from 625 µg/ml to >5000 µg/ml against various strains |
Antiviral Activity | Effective against HIV with IC50 values indicating significant inhibition |
Mechanisms | Enzyme and kinase inhibition contributing to antimicrobial effects |
Properties
IUPAC Name |
methyl 4-[[2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S2/c1-12-11-15(20-17(21)9-10-28(20,23)24)7-8-16(12)29(25,26)19-14-5-3-13(4-6-14)18(22)27-2/h3-8,11,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGNYWAPOJPJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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